molecular formula C11H12ClNO4S B12672932 Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester CAS No. 139359-10-7

Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester

Cat. No.: B12672932
CAS No.: 139359-10-7
M. Wt: 289.74 g/mol
InChI Key: VRDKTRPYPWXALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester is a chemical compound with a complex structure It is characterized by the presence of a 4-chloro-2-nitrophenyl group attached to a thioester linkage, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester typically involves the reaction of 4-chloro-2-nitrophenol with isopropyl chloroacetate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioester linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioester linkage can undergo hydrolysis, releasing active intermediates. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: Shares the nitrophenyl group but lacks the ester and thioester linkages.

    Isopropyl chloroacetate: Contains the ester linkage but lacks the nitrophenyl and thioester groups.

Uniqueness

Acetic acid, ((4-chloro-2-nitrophenyl)thio)-, 1-methylethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and thioester groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

139359-10-7

Molecular Formula

C11H12ClNO4S

Molecular Weight

289.74 g/mol

IUPAC Name

propan-2-yl 2-(4-chloro-2-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C11H12ClNO4S/c1-7(2)17-11(14)6-18-10-4-3-8(12)5-9(10)13(15)16/h3-5,7H,6H2,1-2H3

InChI Key

VRDKTRPYPWXALE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.